molecular formula C12H23NO2 B13342234 Methyl (S)-2-amino-3-cyclooctylpropanoate

Methyl (S)-2-amino-3-cyclooctylpropanoate

Cat. No.: B13342234
M. Wt: 213.32 g/mol
InChI Key: XHXWWISBCWCCBQ-NSHDSACASA-N
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Description

Methyl (S)-2-amino-3-cyclooctylpropanoate is an organic compound characterized by its unique structure, which includes a cyclooctyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-cyclooctylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclooctanone and a suitable amino acid derivative.

    Formation of Intermediate: The cyclooctanone undergoes a condensation reaction with the amino acid derivative to form an intermediate compound.

    Esterification: The intermediate is then esterified using methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-cyclooctylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (S)-2-amino-3-cyclooctylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (S)-2-amino-3-cyclooctylpropanoate exerts its effects involves interactions with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-amino-3-cyclohexylpropanoate
  • Methyl (S)-2-amino-3-cyclopentylpropanoate
  • Methyl (S)-2-amino-3-cyclobutylpropanoate

Uniqueness

Methyl (S)-2-amino-3-cyclooctylpropanoate is unique due to its larger cyclooctyl ring, which imparts distinct steric and electronic properties compared to its smaller-ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

methyl (2S)-2-amino-3-cyclooctylpropanoate

InChI

InChI=1S/C12H23NO2/c1-15-12(14)11(13)9-10-7-5-3-2-4-6-8-10/h10-11H,2-9,13H2,1H3/t11-/m0/s1

InChI Key

XHXWWISBCWCCBQ-NSHDSACASA-N

Isomeric SMILES

COC(=O)[C@H](CC1CCCCCCC1)N

Canonical SMILES

COC(=O)C(CC1CCCCCCC1)N

Origin of Product

United States

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